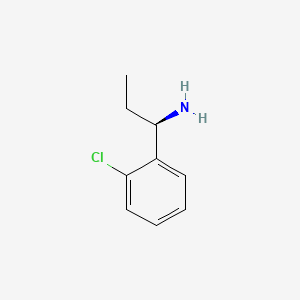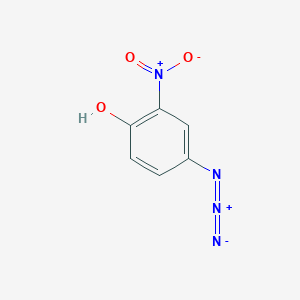
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the p-tolyl and heptylphenyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. The reaction is monitored using thin-layer chromatography (TLC) to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or column chromatography. The use of high-throughput screening techniques ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
- 2-Oxo-2-(o-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the p-tolyl and heptylphenyl groups with the quinoline core makes it a versatile compound for various applications .
Properties
CAS No. |
355433-29-3 |
|---|---|
Molecular Formula |
C32H33NO3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C32H33NO3/c1-3-4-5-6-7-10-24-15-19-25(20-16-24)30-21-28(27-11-8-9-12-29(27)33-30)32(35)36-22-31(34)26-17-13-23(2)14-18-26/h8-9,11-21H,3-7,10,22H2,1-2H3 |
InChI Key |
QEYKKRUISBOKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)


![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)


